molecular formula C17H13ClN2O7 B3569772 1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE

1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE

Cat. No.: B3569772
M. Wt: 392.7 g/mol
InChI Key: XTDOJUAIZZCZJS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzene ring substituted with methyl, chloro, and nitro groups, as well as an amido linkage. Its molecular formula is C16H13ClN2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including nitration, chlorination, and amide formation. One common synthetic route starts with the nitration of 4-chloro-2-nitrobenzoic acid, followed by the formation of an amide bond with 1,3-dimethylbenzene-1,3-dicarboxylic acid. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts like aluminum chloride for chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3-DIMETHYL 5-(4-CHLORO-2-AMINOBENZAMIDO)BENZENE-1,3-DICARBOXYLATE.

Scientific Research Applications

1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE
  • 1,3-DIMETHYL 5-(4-CHLORO-2-AMINOBENZAMIDO)BENZENE-1,3-DICARBOXYLATE

Uniqueness

1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methyl, chloro, and nitro groups, along with the amido linkage, makes it a versatile compound for various applications .

Properties

IUPAC Name

dimethyl 5-[(4-chloro-2-nitrobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O7/c1-26-16(22)9-5-10(17(23)27-2)7-12(6-9)19-15(21)13-4-3-11(18)8-14(13)20(24)25/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDOJUAIZZCZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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